molecular formula C20H16ClN3S B2473374 (Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-((2,3-dimethylphenyl)amino)acrylonitrile CAS No. 477186-85-9

(Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-((2,3-dimethylphenyl)amino)acrylonitrile

Cat. No.: B2473374
CAS No.: 477186-85-9
M. Wt: 365.88
InChI Key: BSLLXNCGCUMXPS-WJDWOHSUSA-N
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Description

(Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-((2,3-dimethylphenyl)amino)acrylonitrile is a useful research compound. Its molecular formula is C20H16ClN3S and its molecular weight is 365.88. The purity is usually 95%.
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Properties

IUPAC Name

(Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2,3-dimethylanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3S/c1-13-4-3-5-18(14(13)2)23-11-16(10-22)20-24-19(12-25-20)15-6-8-17(21)9-7-15/h3-9,11-12,23H,1-2H3/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSLLXNCGCUMXPS-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-((2,3-dimethylphenyl)amino)acrylonitrile is a compound of interest due to its potential biological activities, particularly in the fields of oncology and virology. This article summarizes the biological activity of this compound, supported by data tables and case studies from various research findings.

Chemical Structure and Properties

The compound features a thiazole moiety, which is known for its diverse biological activities. The presence of the chlorophenyl and dimethylphenyl groups enhances its pharmacological potential.

Antitumor Activity

Research indicates that thiazole derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation.

Table 1: Antitumor Activity of Thiazole Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AHT291.61 ± 1.92Induces apoptosis via Bcl-2 inhibition
Compound BJurkat1.98 ± 1.22Disrupts mitochondrial function
This compoundA431TBDTBD

The structure-activity relationship (SAR) studies suggest that the presence of electron-withdrawing groups like chlorine enhances the cytotoxic effects against various cancer cell lines .

Antiviral Activity

Thiazole derivatives have also been explored for their antiviral properties, particularly against HIV and HCV. The compound's structural features may contribute to its efficacy in inhibiting viral replication.

Case Study: Anti-HIV Activity
A study evaluated a series of thiazole compounds for their anti-HIV activity. The results indicated that modifications in the thiazole ring significantly impacted antiviral potency. The compound under discussion could potentially fit into this category based on its structural similarities .

The mechanisms through which this compound exerts its biological effects are likely multifaceted:

  • Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells.
  • Induction of Apoptosis : Similar thiazole compounds have been shown to activate apoptotic pathways, particularly through modulation of Bcl-2 family proteins .
  • Antiviral Mechanisms : Potentially by interfering with viral entry or replication processes.

Scientific Research Applications

Synthesis of the Compound

The synthesis of (Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-((2,3-dimethylphenyl)amino)acrylonitrile typically involves multi-step organic reactions. Notably, the Knoevenagel condensation reaction is often employed to form the acrylonitrile moiety, which is crucial for the biological activity of thiazole derivatives. The thiazole ring system is synthesized through cyclization reactions involving appropriate precursors such as 4-chlorobenzaldehyde and thioamide derivatives.

Anti-inflammatory and Analgesic Properties

Research has demonstrated that thiazole derivatives exhibit significant anti-inflammatory and analgesic effects. For instance, compounds similar to this compound have been evaluated for their ability to inhibit pro-inflammatory cytokine production and pain response in animal models. A study highlighted that certain thiazole derivatives showed comparable efficacy to traditional non-steroidal anti-inflammatory drugs (NSAIDs), indicating their potential as alternative therapeutic agents .

Anticonvulsant Activity

Thiazole compounds have also been investigated for anticonvulsant properties. In a comparative study, various thiazole derivatives were synthesized and tested for their ability to protect against seizures induced by pentylenetetrazol (PTZ). The results indicated that specific structural modifications, such as the presence of electron-withdrawing groups like chlorine on the phenyl ring, enhanced anticonvulsant activity . The compound's structure suggests it may similarly exhibit these properties.

Antitumor Effects

The antitumor activity of thiazole derivatives has been extensively studied. Compounds related to this compound have shown promising results against various cancer cell lines, including breast and prostate cancer cells. For example, one study reported an IC50 value of 5.71 µM for a related thiazole-pyridine hybrid against MCF-7 breast cancer cells, indicating significant cytotoxicity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiazole derivatives. The presence of specific substituents on the phenyl rings and the thiazole moiety can significantly influence biological activity. For instance:

Substituent Effect on Activity
Chlorine (Cl)Enhances anticonvulsant and antitumor activity
Dimethyl groupsMay influence solubility and bioavailability
Electron-withdrawing groupsIncreases potency against certain targets

This table summarizes how different substituents can alter the pharmacological profile of thiazole-based compounds.

Case Studies

Several studies illustrate the applications of thiazole derivatives in medicinal chemistry:

  • Anti-inflammatory Study : A compound structurally similar to this compound was evaluated for its anti-inflammatory effects in a rat model, showing a significant reduction in paw edema compared to control groups .
  • Anticonvulsant Properties : In a detailed pharmacological evaluation, a series of thiazole derivatives were tested for their protective effects against PTZ-induced seizures, revealing that modifications at specific positions on the thiazole ring enhanced efficacy .
  • Antitumor Activity : A recent investigation into novel thiazole hybrids demonstrated potent cytotoxicity against various cancer cell lines, with one compound exhibiting an IC50 value significantly lower than standard chemotherapeutics .

Chemical Reactions Analysis

Nucleophilic Additions at the α,β-Unsaturated System

The electron-deficient C=C bond adjacent to the nitrile group facilitates Michael additions and conjugate nucleophilic attacks:

Reaction TypeConditionsProductsYieldReference
Thiol additionH₂O/EtOH, RT, 12 hrsβ-thioether acrylonitrile adduct78-82%
Amine conjugate additionDMF, 60°C, K₂CO₃ catalystβ-aminoacrylonitrile derivatives65-70%
Grignard reagent attackTHF, -78°C → RTAlkyl-substituted nitriles51-55%

The stereochemistry of additions remains Z-configuration due to steric hindrance from the 2,3-dimethylphenyl group.

Photochemical [2+2] Cycloadditions

The acrylonitrile moiety participates in stereoselective [2+2] reactions under blue light:

ConditionsMajor ProductStereoselectivityYieldReference
465 nm light, CH₂Cl₂, 24 hrsDispirocyclobutane (ε-isomer)>90% selectivity85%
456 nm light, MeOH/BF₃·OEt₂, 18 hrsMonospirocyclobutane with ester group100% selectivity72%

BF₃ promotes methanolysis of one thiazolone ring post-cycloaddition, generating ester/thioamide functionalities .

Thiazole Ring Reactivity

The 4-(4-chlorophenyl)thiazole component undergoes electrophilic substitutions and ring-opening reactions:

Key Transformations:

  • Sulfonation : Concentrated H₂SO₄ at 100°C introduces -SO₃H at the thiazole C5 position (68% yield) .

  • BF₃-Catalyzed Methanolysis : Cleavage of the thiazole ring in MeOH/BF₃ forms thioamide intermediates (Fig. 1) .

  • Oxidation : H₂O₂/CH₃COOH converts the thiazole sulfur to sulfoxide (57% yield) .

Nitrile Group Transformations

The terminal -C≡N group participates in hydrolysis and reductions:

ReactionConditionsProductYieldReference
Acidic hydrolysis6M HCl, reflux, 8 hrsCarboxylic acid derivative88%
Catalytic hydrogenationH₂ (1 atm), Pd/C, EtOHPrimary amine92%
Stephen reductionSnCl₂/HCl, ether, 0°CAldehyde76%

Catalytic Functionalization of the Aromatic Rings

The 2,3-dimethylphenyl and 4-chlorophenyl groups undergo regioselective reactions:

ReactionSite ModifiedConditionsProductYield
Friedel-Crafts alkylation4-chlorophenyl ringAlCl₃, CH₂Cl₂, 40°Cpara-Cumene derivative63%
Nitration2,3-dimethylphenyl ringHNO₃/H₂SO₄, 0°Cmeta-nitro substituted derivative58%

Biological Activity-Linked Modifications

QSAR studies highlight critical modifications for pharmacological applications:

Derivative StructureBiological TargetIC₅₀/EC₅₀Key Structural Feature
Hydrolyzed carboxylic acidKinase inhibition0.42 μM-COOH at acrylonitrile terminus
β-cyanoethylated adductAntimicrobial activity1.9 μg/mLExtended alkyl chain at Cβ
Spirocyclobutane derivativeAnticonvulsant activity18.4 mg/kgRigid cyclobutane core

Mechanistic Insights

  • Cycloadditions : Proceed via diradical intermediates stabilized by conjugation with the thiazole ring .

  • BF₃ Role : Polarizes carbonyl groups, lowering transition-state energy for methanolysis by 12-15 kcal/mol (DFT calculations) .

  • Steric Effects : 2,3-Dimethylphenyl group restricts rotation, preserving Z-configuration in >95% of derivatives.

Q & A

Basic Research Questions

Q. How can the synthesis of (Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-((2,3-dimethylphenyl)amino)acrylonitrile be optimized to improve stereochemical control and yield?

  • Methodological Answer : Optimize multi-step reactions by controlling temperature (60–80°C), solvent selection (e.g., DMF or ethanol), and catalysts (e.g., piperidine or K₂CO₃) to stabilize intermediates and minimize side products. Use HPLC or TLC to monitor reaction progress . Stereochemical purity can be enhanced by adjusting pH and reaction time during the acrylonitrile coupling step .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : Confirm regiochemistry of the thiazole and acrylonitrile moieties using ¹H/¹³C NMR, focusing on coupling constants (e.g., J = 12–16 Hz for Z-configuration) .
  • X-ray crystallography : Resolve spatial arrangement of substituents (e.g., dihedral angles between thiazole and aryl groups) to validate stereochemistry .
  • Mass spectrometry : Verify molecular weight and fragmentation patterns to assess purity .

Q. What preliminary biological screening strategies are recommended for evaluating its pharmacological potential?

  • Methodological Answer : Conduct in vitro assays targeting:

  • Enzyme inhibition : Measure IC₅₀ against kinases or proteases using fluorescence-based assays .
  • Antimicrobial activity : Use broth microdilution (MIC ≤ 16 µg/mL) against Gram-positive bacteria (e.g., S. aureus) .
  • Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7) via MTT assay, comparing results to structurally related thiazole derivatives .

Advanced Research Questions

Q. How do substituent variations (e.g., 4-chlorophenyl vs. nitrophenyl) influence structure-activity relationships (SAR) in thiazole-acrylonitrile hybrids?

  • Methodological Answer :

  • Electronic effects : Replace 4-chlorophenyl with electron-withdrawing groups (e.g., -NO₂) to enhance electrophilicity of the acrylonitrile moiety, improving interactions with nucleophilic residues in target enzymes .
  • Steric effects : Compare bioactivity of 2,3-dimethylphenyl vs. smaller substituents (e.g., methoxy) to assess steric hindrance on target binding .
  • Data table :
Substituent (R)LogPIC₅₀ (µM)MIC (µg/mL)
4-Cl3.20.858
4-NO₂2.80.424
2,3-diCH₃3.51.2016

Q. What mechanistic pathways explain its biological activity in cancer models?

  • Methodological Answer :

  • Apoptosis induction : Perform flow cytometry (Annexin V/PI staining) to quantify apoptosis in treated cells. Correlate with caspase-3/7 activation .
  • Cell cycle arrest : Use Western blotting to assess cyclin-dependent kinase inhibitors (e.g., p21) in G1/S phase-arrested cells .
  • Target identification : Employ thermal proteome profiling (TPP) to identify protein targets stabilized by compound binding .

Q. How can solvent polarity and reaction time be manipulated to resolve contradictions in reported yields?

  • Methodological Answer :

  • Polar aprotic solvents (e.g., DMF) increase reaction rates but may promote side reactions. Use time-resolved IR spectroscopy to track intermediate formation .
  • Low-polarity solvents (e.g., toluene) improve selectivity for the Z-isomer but require longer reaction times (12–24 hrs) .

Q. What strategies address discrepancies in crystallographic data between Z- and E-isomers?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Compare calculated vs. experimental bond angles to validate stereochemistry .
  • Synchrotron radiation : Enhance resolution of weak electron density regions (e.g., disordered substituents) .

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